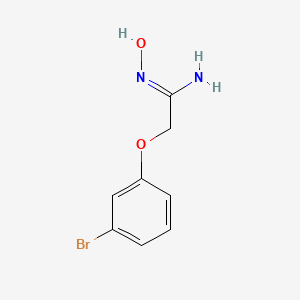![molecular formula C10H12F3NO B6332783 Methyl-[1-(4-trifluoromethoxy-phenyl)-ethyl]-amine HCl, 95% CAS No. 574731-10-5](/img/structure/B6332783.png)
Methyl-[1-(4-trifluoromethoxy-phenyl)-ethyl]-amine HCl, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-[1-(4-trifluoromethoxy-phenyl)-ethyl]-amine HCl, 95% (MTFE-HCl) is a chemical compound commonly used in laboratory experiments and scientific research. It is a colorless, crystalline solid, and is soluble in water, ethanol, and other organic solvents. It is a versatile compound that has been used in a variety of applications, including organic synthesis, chromatography, and as a reagent in biochemical assays.
Mechanism of Action
Methyl-[1-(4-trifluoromethoxy-phenyl)-ethyl]-amine HCl, 95% acts as a catalyst in the reaction of aromatic compounds with ethylamine. The reaction is believed to occur via a proton transfer mechanism, where the ethylamine is protonated by the hydrochloric acid, and the protonated amine then reacts with the aromatic compound to form a new product.
Biochemical and Physiological Effects
Methyl-[1-(4-trifluoromethoxy-phenyl)-ethyl]-amine HCl, 95% has been used in a variety of biochemical and physiological experiments. It has been used in the study of enzyme kinetics, protein folding, and the synthesis of peptides and peptidomimetics. Additionally, it has been used in the study of the pharmacokinetics and pharmacodynamics of drugs.
Advantages and Limitations for Lab Experiments
Methyl-[1-(4-trifluoromethoxy-phenyl)-ethyl]-amine HCl, 95% has several advantages for lab experiments. It is a versatile compound that can be used in a variety of applications. Additionally, it is easy to prepare and can be used in a variety of solvents. However, it is important to note that Methyl-[1-(4-trifluoromethoxy-phenyl)-ethyl]-amine HCl, 95% is a hazardous compound and should be handled with care. It is also important to note that Methyl-[1-(4-trifluoromethoxy-phenyl)-ethyl]-amine HCl, 95% should not be used in experiments involving human or animal subjects.
Future Directions
Methyl-[1-(4-trifluoromethoxy-phenyl)-ethyl]-amine HCl, 95% has a variety of potential future applications. It could be used in the synthesis of new organic compounds, or as a reagent in the study of enzyme kinetics, protein folding, or the synthesis of peptides and peptidomimetics. Additionally, it could be used in the study of the pharmacokinetics and pharmacodynamics of drugs. Furthermore, it could be used as a catalyst in the synthesis of new materials, such as polymers, or as a reagent in the synthesis of pharmaceuticals.
Synthesis Methods
Methyl-[1-(4-trifluoromethoxy-phenyl)-ethyl]-amine HCl, 95% can be synthesized by the reaction of 4-trifluoromethoxy-benzaldehyde with ethylamine in an acidic medium. The reaction is carried out in a mixture of ethanol and hydrochloric acid at a temperature of 0-5°C. The product is then purified by recrystallization and the purity is determined by thin-layer chromatography.
Scientific Research Applications
Methyl-[1-(4-trifluoromethoxy-phenyl)-ethyl]-amine HCl, 95% has been used in a variety of scientific research applications, including organic synthesis, chromatography, and as a reagent in biochemical assays. It has been used in the synthesis of various organic compounds, such as amines, amides, and esters. It has also been used as a reagent in the analysis of proteins and other biological molecules. Additionally, it has been used as a reagent in the synthesis of peptides and peptidomimetics.
properties
IUPAC Name |
N-methyl-1-[4-(trifluoromethoxy)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-7(14-2)8-3-5-9(6-4-8)15-10(11,12)13/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGYCUSIDVPBDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B6332732.png)
![(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332741.png)




![Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B6332765.png)


